molecular formula C9H14N4O5 B12901575 6-Aminocytidine CAS No. 88187-94-4

6-Aminocytidine

Cat. No.: B12901575
CAS No.: 88187-94-4
M. Wt: 258.23 g/mol
InChI Key: QTZHUBUBUHOLGU-YXZULKJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminocytidine is a nucleoside analog known for its potent mutagenic activity. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has garnered significant interest due to its ability to induce mutations in various organisms, making it a valuable tool in genetic research and molecular biology .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Aminocytidine undergoes various chemical reactions, including substitution and oxidation. One notable reaction is its interaction with imidate esters, which leads to the formation of triazolopyrimidine derivatives . This reaction occurs rapidly at neutral pH and room temperature .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various nucleoside analogs and triazolopyrimidine derivatives . These products are of interest due to their potential biological activities and applications in research.

Mechanism of Action

6-Aminocytidine exerts its effects by being incorporated into DNA during replication. Once incorporated, it causes base-pair transitions, specifically AT to GC transitions . This erroneous replication leads to mutations, which can be studied to understand the molecular basis of genetic changes. The compound is metabolized within cells into its triphosphate form, which is then incorporated into DNA by DNA polymerases .

Properties

CAS No.

88187-94-4

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1

InChI Key

QTZHUBUBUHOLGU-YXZULKJRSA-N

Isomeric SMILES

C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

Canonical SMILES

C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.